methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid
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Overview
Description
Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure and the presence of fluorophenyl and naphthalene disulfonic acid groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl and naphthalene disulfonic acid groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The fluorophenyl group is then introduced via electrophilic aromatic substitution, followed by the esterification of the carboxylate group. The final step involves the sulfonation of the naphthalene ring to introduce the disulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the naphthalene disulfonic acid groups contribute to its solubility and stability. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
The presence of the fluorophenyl group in methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate distinguishes it from its analogs, providing unique chemical properties such as increased electronegativity and reactivity. Additionally, the naphthalene disulfonic acid groups enhance its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
43021-25-6 |
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Molecular Formula |
C42H48F2N2O10S2 |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C16H20FNO2.C10H8O6S2/c2*1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t2*12?,13?,14-,15?;/m11./s1 |
InChI Key |
DRDSUDGSUBGBFT-LSAXUPMSSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F.CN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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